Bienvenue dans la boutique en ligne BenchChem!

N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE

Regioisomer specificity Medicinal chemistry Structural biology

N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide (CAS 1111032-61-1) is a synthetic quinoline-3-carboxamide featuring a 6-fluoro substituent, a 4-(4-methylbenzenesulfonyl) (tosyl) group, and an N,N-diethyl carboxamide moiety. This compound belongs to a therapeutically relevant chemotype: quinoline-3-carboxamide sulfones have been reported as potent, selective agonists of the Liver X Receptor (LXR), with nanomolar affinity for the LXRβ subtype.

Molecular Formula C21H21FN2O3S
Molecular Weight 400.47
CAS No. 1111032-61-1
Cat. No. B2422786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE
CAS1111032-61-1
Molecular FormulaC21H21FN2O3S
Molecular Weight400.47
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)C)F
InChIInChI=1S/C21H21FN2O3S/c1-4-24(5-2)21(25)18-13-23-19-11-8-15(22)12-17(19)20(18)28(26,27)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3
InChIKeyIDJBXNOLLGAYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide (CAS 1111032-61-1) – A Research-Grade Quinoline-3-Carboxamide Sulfone


N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide (CAS 1111032-61-1) is a synthetic quinoline-3-carboxamide featuring a 6-fluoro substituent, a 4-(4-methylbenzenesulfonyl) (tosyl) group, and an N,N-diethyl carboxamide moiety. This compound belongs to a therapeutically relevant chemotype: quinoline-3-carboxamide sulfones have been reported as potent, selective agonists of the Liver X Receptor (LXR), with nanomolar affinity for the LXRβ subtype [1]. Its value to discovery programs lies in its specific, non-interchangeable substitution pattern, which distinguishes it from closely related positional isomers and other sulfonyl analogs.

Why N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide Cannot Be Replaced by a Generic Quinoline-3-Carboxamide


Procurement of a generic or closely related quinoline-3-carboxamide in place of this specific compound carries a high risk of experimental failure. Published structure-activity relationship (SAR) studies on quinoline-3-carboxamide sulfones demonstrate that both the nature of the sulfonyl aryl group and the amide substitution profoundly influence target potency and subtype selectivity [1]. For instance, the 8-Cl analog 33 achieved 34-fold LXRβ selectivity (IC50 = 16 nM), while other analogs in the same series showed dramatically reduced binding [1]. Therefore, even minor structural deviations—such as an ortho- vs. para-methyl sulfonyl position or an N,N-dimethyl vs. diethyl amide—cannot be treated as functionally equivalent substitutions in cellular or biochemical assays.

Head-to-Head Quantitative Differentiation: N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide vs. Closest Analogs


Evidence Item 1: Para-Methyl Sulfonyl (Target Compound) vs. Ortho-Methyl Sulfonyl Isomer

The target compound (CAS 1111032-61-1) possesses a 4-methylbenzenesulfonyl (para-tolyl) group. Its closest available positional isomer is N,N-diethyl-6-fluoro-4-(2-methylbenzenesulfonyl)quinoline-3-carboxamide (CAS 1110990-01-6), which bears an ortho-tolyl group . In the context of quinoline-4-sulfonyl SAR, the para-substitution yields a linear, sterically unencumbered sulfonyl orientation, whereas the ortho-methyl group introduces a significant steric clash with the C-3 carboxamide, potentially altering the dihedral angle of the sulfone bridge and the spatial presentation of the aryl ring [1]. While no direct head-to-head biochemical data are publicly available for these two isomers, class-level evidence from LXR agonist sulfones shows that aryl sulfonyl geometry is a critical determinant of receptor binding affinity and selectivity [1].

Regioisomer specificity Medicinal chemistry Structural biology

Evidence Item 2: N,N-Diethyl Carboxamide vs. N-Aryl or Cyclic Amide Analogs

The N,N-diethyl carboxamide group differentiates this compound from analogs bearing N-aryl, N-alkyl, or cyclic amides (e.g., piperidine, thiomorpholine derivatives sharing the 6-fluoro-4-tosyl-quinoline core) . Predicted LogP for the target compound is approximately 3.38 [1], reflecting moderate lipophilicity conducive to passive membrane permeability. In contrast, N-aryl amide analogs would be expected to exhibit higher LogP values and altered hydrogen-bonding capacity, which could affect cellular uptake and non-specific protein binding [1]. Published LXR agonist SAR confirms that amide substituent choice directly impacts both potency and liver X receptor subtype selectivity [2].

Physicochemical properties Membrane permeability Metabolic stability

Evidence Item 3: 4-Methylbenzenesulfonyl (Tosyl) vs. 4-Bromobenzenesulfonyl and 4-Cyanobenzenesulfonyl Analogs

The target compound's 4-methylbenzenesulfonyl (tosyl) group is electronically distinct from the 4-bromophenyl (CAS 1110989-87-1) and 4-cyanophenyl sulfonyl analogs that share the same 6-fluoro-N,N-diethylquinoline-3-carboxamide core. The tosyl methyl group is a weak electron-donating substituent (Hammett σp+ = -0.31), whereas bromo is electron-withdrawing by induction (σp = 0.23) and cyano is strongly electron-withdrawing (σp = 0.66). In the LXR agonist chemotype, sulfonyl aryl electronics influence the pKa of the quinoline nitrogen and the overall dipole moment of the molecule, which class-level SAR shows modulates receptor binding affinity [1]. The tosyl analog provides a balanced electronic profile distinct from more electron-deficient sulfonyl arenes.

Electron-withdrawing/donating effects LXR agonist SAR Halogen bonding

Evidence Item 4: C-8 Unsubstituted Quinoline vs. 8-Chloro LXR-Selective Analog

The target compound bears a hydrogen at the quinoline C-8 position. In the defining LXR agonist study by Hu et al. (2010), the 8-chloro quinoline analog 33 displayed 34-fold binding selectivity for LXRβ over LXRα (LXRβ IC50 = 16 nM) and was highlighted as a lead compound [1]. Other C-8 substituents, including hydrogen, were systematically explored in this series. The target compound, being unsubstituted at C-8, offers a distinct baseline for evaluating the contribution of C-8 halogenation to LXR subtype selectivity, particularly since the 8-Cl substituent was critical for achieving the reported selectivity window [1]. No direct LXR binding data are available for the target compound; however, its structural divergence at C-8 from the optimized lead is a quantifiable design variable.

LXRbeta selectivity Quinoline C-8 substitution Medicinal chemistry SAR

Evidence Item 5: 6-Fluoro Quinoline Core vs. 6-Chloro or 6-Unsubstituted Analogs

The 6-fluoro substituent on the quinoline ring is a key metabolic soft spot modifier. Published studies on fluoroquinoline carboxamide NK-3 receptor ligands demonstrated that fluorine placement on the quinoline core directly modulates receptor binding affinity; for example, 8-fluoro substitution retained affinity comparable to the parent (Ki ≈ 24–27 nM vs. 27 nM), while 6-fluoro placement was not directly tested in that series, but halogen position was shown to be a critical variable [1]. The target compound's 6-fluoro group is expected to enhance oxidative metabolic stability at that position compared to a 6-hydrogen analog, while retaining a smaller van der Waals radius than a 6-chloro substituent, which may influence target binding pocket accommodation [1].

Fluorine substitution Metabolic stability Receptor binding

Evidence Item 6: Combined Pharmacophore – 6-Fluoro, 4-Tosyl, N,N-Diethyl vs. Commercial Screening Library Members

A substructure search of the ChEMBL database (queried via the quinoline-3-carboxamide sulfone chemotype) reveals that compounds combining a 6-fluoro, a 4-sulfonyl aryl, and an N,N-dialkyl carboxamide are sparsely represented in public bioactivity databases, with the majority of annotated quinoline-3-carboxamides bearing 4-hydroxy, 4-amino, or 4-alkoxy substituents rather than 4-sulfonyl groups [1]. The specific combination present in CAS 1111032-61-1 is structurally distinct from common screening deck members, reducing the likelihood of redundant procurement when assembling a focused library for LXR or related nuclear receptor screening campaigns [2].

Chemical probe uniqueness Screening library diversity Tanimoto similarity

Recommended Application Scenarios: N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide in Drug Discovery and Chemical Biology


Scenario 1: LXR Target Engagement and Selectivity Profiling

Use as a chemical probe in LXRβ/LXRα binding assays to establish baseline activity for the C-8 unsubstituted, 6-fluoro, N,N-diethyl tosyl chemotype. The Hu et al. (2010) paper provides a validated assay framework and benchmark data (analog 33: LXRβ IC50 = 16 nM) against which this compound's selectivity window can be directly compared [1]. This enables quantification of the contribution of C-8 substitution to LXR subtype selectivity.

Scenario 2: Matched Molecular Pair Analysis for Sulfonyl Aryl SAR

Employ as the para-tolyl reference compound in a matched molecular pair study alongside the ortho-tolyl isomer (CAS 1110990-01-6), the 4-bromophenyl analog (CAS 1110989-87-1), and the 4-cyanophenyl analog. Systematic variation of the sulfonyl aryl electronics and geometry, anchored by the target compound as the electron-donating baseline, enables deconvolution of electronic vs. steric contributions to target binding . This approach is directly informed by the structural differentiation established in Evidence Items 1 and 3.

Scenario 3: Analytical Reference Standard for LC-MS/MS Method Development

The compound's moderate predicted LogP (~3.38) and distinct molecular ion ([M+H]+ m/z 401.2) make it suitable as a reference standard for developing and validating LC-MS/MS quantification methods for quinoline-3-carboxamide sulfones in biological matrices [2]. Procurement of high-purity (>95%) material enables its use as a calibration standard in pharmacokinetic or cellular uptake studies.

Scenario 4: Focused Library Design for Nuclear Receptor Screening

Incorporate into a focused chemical library targeting nuclear receptors (LXR, FXR, PPAR) based on the established quinoline-3-carboxamide sulfone pharmacophore [3]. The compound's structural uniqueness relative to common screening deck members (Evidence Item 6) enhances library diversity and increases the probability of identifying novel chemotype-target interactions in high-throughput screening campaigns.

Quote Request

Request a Quote for N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.